N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C18H26N2O5S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly as an inhibitor in various therapeutic contexts. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a bicyclic azabicyclo[3.2.1]octane framework, which is modified with methylsulfonyl and phenyl groups. Its molecular formula is C16H23N3O5S, with a molecular weight of approximately 369.43 g/mol.
Structural Formula
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its role as an ATR (Ataxia Telangiectasia and Rad3 related protein) inhibitor, which is crucial for DNA damage response pathways.
The compound acts as an ATR inhibitor by interfering with the signaling pathways that respond to DNA damage, thereby potentially enhancing the efficacy of chemotherapeutic agents in cancer treatment. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines, including osteosarcoma and lymphatic system cancers. The IC50 values reported for these cell lines range from 0.5 to 5 µM, indicating potent activity.
Case Studies
A notable case study involved the application of this compound in combination with standard chemotherapy agents such as doxorubicin and cisplatin. The combination therapy resulted in a synergistic effect, reducing tumor size more effectively than either treatment alone.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits potent anti-cancer activity, it also presents some cytotoxic effects on normal cells at higher concentrations. Further studies are necessary to optimize dosing regimens that maximize efficacy while minimizing toxicity.
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c1-26(22,23)17-8-3-13(4-9-17)5-10-18(21)19-14-11-15-6-7-16(12-14)20(15)27(2,24)25/h3-4,8-9,14-16H,5-7,10-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJHUWKYNMRKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.